1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- typically involves the reaction of a pyrrole derivative with a pyridine derivative under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain the desired compound . Another method includes the use of liquid ammonia and petroleum ether under nitrogen protection to achieve the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyrrole and pyridine ring but differ in the position of the nitrogen atoms.
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine: Similar in structure but with different substituents on the pyridine ring.
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .
Properties
Molecular Formula |
C9H7N3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-ethynyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C9H7N3/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h1,3-5H,10H2,(H,11,12) |
InChI Key |
UXCSPLVYXJDLEA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=CC(=CN=C2N1)N |
Origin of Product |
United States |
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